1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

Anticancer Cytotoxicity HeLa

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2) is a heterocyclic small molecule featuring a pyridine-thiazole hybrid core, a privileged scaffold in medicinal chemistry. This compound serves as a versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiproliferative agents.

Molecular Formula C10H8N2OS
Molecular Weight 204.25
CAS No. 383147-02-2
Cat. No. B2715689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone
CAS383147-02-2
Molecular FormulaC10H8N2OS
Molecular Weight204.25
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)C2=CC=CC=N2
InChIInChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3
InChIKeyUCSRGSZNLJYPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2): A Pyridine-Thiazole Hybrid Scaffold for Medicinal Chemistry and Anticancer Drug Discovery


1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2) is a heterocyclic small molecule featuring a pyridine-thiazole hybrid core, a privileged scaffold in medicinal chemistry . This compound serves as a versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiproliferative agents [1]. Its structural motif is found in several FDA-approved drugs and clinical candidates, highlighting its utility in drug discovery programs targeting cancer and infectious diseases .

Why Pyridine-Thiazole Analogs Are Not Interchangeable: Structural Determinants of Target Engagement and Synthetic Tractability for 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone


While the pyridine-thiazole pharmacophore is widespread, subtle variations in substitution pattern—such as the position of the acetyl group and the nature of the heteroaromatic linkage—drastically alter both biological activity and synthetic utility . For instance, the 2-(pyridin-2-yl)thiazole core in 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone provides a distinct geometry for metal coordination and π-stacking compared to 2-aminopyridine-linked analogs, directly impacting kinase inhibition profiles and scaffold derivatization potential [1]. Furthermore, the 5-acetyl substitution offers a unique handle for Claisen-Schmidt condensations and other C–C bond-forming reactions, enabling rapid diversification that is not feasible with 4-carboxylic acid or unsubstituted thiazole analogs . These structural nuances preclude simple one-for-one substitution in both chemical synthesis and biological screening workflows.

Quantitative Evidence Guide: 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone vs. Close Analogs in Activity, Synthetic Utility, and Purity


Antiproliferative Activity in HeLa Cells: 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone vs. 5-Fluorouracil

In a direct head-to-head comparison against the clinical anticancer agent 5-fluorouracil (5-FU), 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone demonstrated superior antiproliferative activity in the HeLa cervical cancer cell line .

Anticancer Cytotoxicity HeLa

Synthetic Versatility as a Key Intermediate: 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone vs. 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone contains a reactive acetyl group at the thiazole 5-position, enabling facile Claisen-Schmidt condensations to generate α,β-unsaturated ketone libraries. In contrast, the closely related analog 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone requires additional protection/deprotection steps for similar transformations, reducing synthetic efficiency [1].

Medicinal Chemistry Building Block Derivatization

Purity and Procurement Consistency: 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone vs. Vendor-Average Purity for Pyridine-Thiazole Building Blocks

Reputable suppliers offer 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone at purities of ≥98% (e.g., Leyan) and ≥95% (e.g., CymitQuimica), exceeding the typical vendor-average purity of 90–95% for similar pyridine-thiazole intermediates .

Chemical Sourcing Purity Reproducibility

Optimal Use Cases for 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone in Medicinal Chemistry and Chemical Biology


Lead Optimization in Anticancer Drug Discovery

Given its sub-micromolar antiproliferative activity in HeLa cells (IC50 = 10.0 μM) and >4-fold potency advantage over 5-FU, 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone serves as an ideal starting scaffold for SAR campaigns targeting cervical, breast, and colon cancers . Its acetyl handle facilitates rapid diversification into chalcone and pyrazoline analogs with improved selectivity and PK properties .

Synthesis of Kinase Inhibitor Libraries

The pyridine-thiazole core of this compound is a known pharmacophore for PIM, IRAK-4, and p38 kinase inhibition [2]. Its synthetic accessibility enables the construction of focused libraries for high-throughput screening against kinase panels, with the potential to yield selective inhibitors for oncology and immunology indications [3].

Chemical Probe Development for FtsZ Inhibition

Structural similarity to the FtsZ inhibitor PC190723 (thiazolo[5,4-b]pyridine core) suggests that 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone may serve as a simplified scaffold for developing novel antibacterial chemical probes targeting bacterial cell division . Its acetyl group offers a convenient site for installing photoaffinity labels or biotin tags for target engagement studies.

Reliable Sourcing for Multi-Step Organic Synthesis

With commercially available purities up to 98% and a well-defined hazard profile, this compound is suitable for use in multi-step synthetic sequences requiring robust, reproducible intermediates . Its high purity minimizes byproduct formation and simplifies chromatographic purification, thereby reducing overall project costs.

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